molecular formula C21H24N2O3 B3007828 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896367-23-0

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B3007828
CAS No.: 896367-23-0
M. Wt: 352.434
InChI Key: GBJJHLJBIUWPKP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methylphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent acylation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halides, hydroxyl derivatives

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenyl)acetic acid
  • 2-(4-ethoxyphenyl)isoindoline-1,3-dione

Uniqueness

Compared to similar compounds, 2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-10-6-16(7-11-19)12-20(24)22-17-13-21(25)23(14-17)18-8-4-15(2)5-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJHLJBIUWPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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